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Compound of Interest
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Cat. No.: B609315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MPX-007 with other selective negative

allosteric modulators (NAMs) of the GluN2A subunit of NMDA receptors. The data presented

herein confirms the on-target effects of MPX-007 in neuronal circuits and offers a comparative

analysis of its performance against alternative compounds, supported by experimental data.

Introduction
N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and

neurotransmission. The GluN2A subunit, in particular, is implicated in various neurological and

psychiatric disorders, making it a key target for therapeutic intervention.[1] MPX-007 is a novel

pyrazine-containing GluN2A antagonist designed to offer a highly selective pharmacological

tool to probe GluN2A physiology.[2][3] This guide compares MPX-007 with its predecessor

compounds, MPX-004 and TCN-201, to highlight its efficacy and selectivity.

Comparative Efficacy and Potency
MPX-007 demonstrates superior potency in inhibiting GluN2A-containing NMDA receptors

compared to MPX-004 and TCN-201. In studies using HEK cells expressing these receptors,

MPX-007 exhibited a lower IC50 value, indicating higher potency.[1][2] Notably, both MPX-007
and MPX-004 achieve full inhibition of the GluN2A-mediated calcium response, a significant

improvement over TCN-201, which shows only partial inhibition.
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Table 1: Potency of GluN2A Antagonists in HEK Cells
Compound IC50 (nM) for GluN2A

Maximum Inhibition of
Ca2+ Response

MPX-007 27 ~100%

MPX-004 79 ~100%

TCN-201
Not specified, but less potent

than MPX compounds
~40%

Data sourced from studies on GluN2A-containing NMDA receptors expressed in HEK cells.

In electrophysiology assays using Xenopus oocytes, MPX-007 also showed a lower IC50 than

MPX-004, further confirming its higher potency.

Table 2: Potency of GluN2A Antagonists in Xenopus
Oocytes

Compound IC50 (nM) for GluN1/GluN2A

MPX-007 143 ± 10

MPX-004 198 ± 17

Data represents inhibition of NMDA receptor-mediated currents in oocytes expressing human

GluN1 and GluN2A.

Selectivity Profile
High selectivity is crucial for a pharmacological probe. MPX-007 and MPX-004 are highly

selective for the GluN2A subunit over other GluN2 subunits (GluN2B, GluN2C, and GluN2D).

While both compounds show minimal to no effect on GluN2C and GluN2D, MPX-007 exhibits

some weak, concentration-dependent inhibition of GluN2B at higher concentrations. MPX-004,

therefore, has a slightly better selectivity profile over GluN2B.
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Table 3: Selectivity of MPX Compounds for GluN2
Subtypes

Compound
Inhibition of
GluN2B

Inhibition of
GluN2C

Inhibition of
GluN2D

Estimated
Selectivity
(fold) for
GluN2A

MPX-007 ~30% at 10 µM Ineffective Ineffective >70

MPX-004
Weak (up to 8%

at 10 µM)
Ineffective Ineffective >150

Data from electrophysiology assays in Xenopus oocytes.

On-Target Effects in Native Neuronal Systems
The efficacy of MPX-007 and MPX-004 has been confirmed in native neuronal preparations,

demonstrating their utility in studying neuronal circuits.

In primary cultures of rat cortical neurons, both MPX-007 and MPX-004 inhibited approximately

25-30% of the total NMDA-activated currents. This is consistent with the known contribution of

GluN2A-containing receptors in these neurons. For comparison, the selective GluN2B NAM,

Ro 25-6981, inhibited ~70% of the current in the same system.

Table 4: Inhibition of NMDA-Activated Currents in Rat
Cortical Neurons

Compound (at 10 µM) Approximate % Inhibition

MPX-007 ~25-30%

MPX-004 ~25-30%

Ro 25-6981 (GluN2B NAM) ~70%

Ro 25-6981 + MPX-004 ~85%

Data from whole-cell patch-clamp recordings.
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Furthermore, in rat hippocampal slices, MPX-004 inhibited about 60% of the total NMDA

receptor-mediated excitatory postsynaptic potential (EPSP). Crucially, the GluN2A-selectivity in

a native system was confirmed by the lack of inhibitory effect of MPX-004 on NMDA receptor-

mediated synaptic currents in cortical slices from GRIN2A knockout mice.

Mechanism of Action
MPX-007, similar to MPX-004 and TCN-201, acts as a negative allosteric modulator at the

interface of the GluN1 and GluN2A ligand-binding domains (LBDs). This binding reduces the

affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activity. The

inhibition by these compounds is sensitive to the concentration of extracellular glycine.

However, MPX-007's inhibitory action is less sensitive to glycine concentration compared to

TCN-201 and MPX-004, allowing for more complete inhibition at physiological glycine levels.
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Caption: Mechanism of MPX-007 action on NMDA receptors.

Experimental Protocols
HEK Cell Calcium Flux Assay
HEK cells expressing human GluN1 and GluN2A subunits were stimulated with glutamate and

glycine (3 µM each) in the presence of varying concentrations of the test compounds (MPX-
007, MPX-004, TCN-201). The resulting intracellular calcium response was measured using a
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fluorescent calcium indicator. Inhibition curves were generated by fitting the data to the Hill

equation to determine IC50 values.
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Caption: Workflow for HEK cell calcium flux assay.

Whole-Cell Patch Clamp in Cultured Neurons
Primary cortical neurons from rats were cultured for 13-15 days. Whole-cell voltage-clamp

recordings were performed to measure currents evoked by the application of NMDA (100 µM)

and glycine (10 µM). The inhibition of these currents was quantified during the application of 10

µM of the test compounds.
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Caption: Workflow for whole-cell patch clamp in neurons.

Conclusion
MPX-007 is a potent and selective negative allosteric modulator of GluN2A-containing NMDA

receptors. It offers significant advantages over older compounds like TCN-201, including higher

potency and complete inhibition of the receptor response. While MPX-004 demonstrates

slightly higher selectivity over the GluN2B subunit, MPX-007's greater potency makes it a
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valuable tool for studying the role of GluN2A in neuronal circuits. The experimental data

robustly confirms the on-target effects of MPX-007, making it a reliable pharmacological probe

for researchers in neuroscience and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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